Cas no 88899-16-5 ((2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-7α-(hydroxymethyl)-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α-trimethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone)

(2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-7α-(hydroxymethyl)-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α-trimethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone structure
88899-16-5 structure
Product Name:(2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-7α-(hydroxymethyl)-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α-trimethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone
N.o CAS:88899-16-5
MF:C21H36O6
MW:384.506947517395
CID:1933789
PubChem ID:102093873
Update Time:2024-03-01

(2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-7α-(hydroxymethyl)-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α-trimethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone Propriedades químicas e físicas

Nomes e Identificadores

    • (2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-7α-(hydroxymethyl)-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α-trimethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone
    • Betaenone D
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-7-(hydroxymethyl)-4-(3-hydroxy-1-oxopropyl)-2,4,5-trimethyl-3-[(1R)-1-methylpropyl]-, (2S,3R,4R,4aS,5R,7R,8aS)-
    • 58VL774K2X
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-7-(hydroxymethyl)-4-(3-hydroxy-1-oxopropyl)-2,4,5-trimethyl-3-((1R)-1-methylpropyl)-, (2S,3R,4R,4aS,5R,7R,8aS)-
    • 88899-16-5
    • UNII-58VL774K2X
    • 1(2H)-NAPHTHALENONE, OCTAHYDRO-2,7-DIHYDROXY-7-(HYDROXYMETHYL)-4-(3-HYDROXY-1-OXOPROPYL)-2,4,5-TRIMETHYL-3-(1-METHYLPROPYL)-, (2S-(2.ALPHA.,3.BETA.(S*),4.BETA.,4A.BETA.,5.BETA.,7.ALPHA.,8A.ALPHA.))-
    • 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-7-(hydroxymethyl)-4-(3-hydroxy-1-oxopropyl)-2,4,5-trimethyl-3-(1-methylpropyl)-, (2S-(2alpha,3beta(S*),4beta,4abeta,5beta,7alpha,8aalpha))-
    • Inchi: 1S/C21H36O6/c1-6-12(2)17-19(4,15(24)7-8-22)16-13(3)9-21(27,11-23)10-14(16)18(25)20(17,5)26/h12-14,16-17,22-23,26-27H,6-11H2,1-5H3/t12-,13-,14+,16+,17-,19-,20+,21-/m1/s1
    • Chave InChI: GZZDPJWUAOGKFV-CIFXNPCASA-N
    • SMILES: C1(=O)[C@]2([H])[C@]([H])([C@H](C)C[C@](O)(CO)C2)[C@](C(=O)CCO)(C)[C@@H]([C@H](C)CC)[C@@]1(O)C

Propriedades Computadas

  • Massa Exacta: 384.25118886g/mol
  • Massa monoisotópica: 384.25118886g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 27
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 591
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 115Ų

(2S,4aα,8aβ)-3,4,4a,5,6,7,8,8a-Octahydro-2,7β-dihydroxy-7α-(hydroxymethyl)-4α-(3-hydroxy-1-oxopropyl)-2,4β,5α-trimethyl-3α-[(R)-1-methylpropyl]-1(2H)-naphthalenone Literatura Relacionada

Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.